N-Phenylglycine-13C2,15N is a stable isotope-labeled derivative of phenylglycine, an amino acid that plays a significant role in various biochemical processes. The presence of carbon-13 and nitrogen-15 isotopes enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, making it valuable for structural analysis of proteins and other biomolecules. This compound is particularly useful in studies involving protein dynamics and interactions due to its ability to provide detailed information about molecular structure and behavior.
N-Phenylglycine-13C2,15N can be synthesized through various chemical methods, primarily involving the incorporation of stable isotopes into the phenylglycine structure. The synthesis methods often include alkylation processes and the use of labeled precursors, which allow for the selective introduction of carbon-13 and nitrogen-15 into the compound.
N-Phenylglycine-13C2,15N is classified as an amino acid derivative. It falls under the broader category of stable isotope-labeled compounds, which are utilized extensively in biochemical research for tracing metabolic pathways and studying molecular interactions.
The synthesis of N-Phenylglycine-13C2,15N typically involves several key methods:
The molecular structure of N-Phenylglycine-13C2,15N can be represented as follows:
The presence of stable isotopes alters the mass and NMR characteristics without significantly changing the chemical properties of phenylglycine itself. The isotopic labeling allows for enhanced resolution in NMR spectra, facilitating detailed structural analysis.
N-Phenylglycine-13C2,15N participates in various chemical reactions typical of amino acids:
These reactions are essential for incorporating N-Phenylglycine-13C2,15N into larger biomolecules or studying its interactions within biological systems.
The mechanism of action for N-Phenylglycine-13C2,15N primarily revolves around its role in protein synthesis and structural analysis:
The incorporation of stable isotopes alters some physical properties slightly but maintains most chemical behaviors typical for phenylglycine.
N-Phenylglycine-13C2,15N has several significant applications in scientific research:
The synthesis of N-Phenylglycine-¹³C₂,¹⁵N necessitates precise incorporation of stable isotopes at specific molecular positions. The Strecker amino acid synthesis is the predominant route, leveraging ¹³C-enriched formaldehyde (H₂¹³C=O), potassium cyanide (K¹³C≡N), and ¹⁵N-aniline (C₆H₅¹⁵NH₂) [5] [6] [7]. This method proceeds via a three-step mechanism:
A chemoenzymatic variant employs nitrilase enzymes to resolve racemic mixtures generated during Strecker synthesis. This strategy achieves >98% enantiomeric excess (ee) for L- or D-configured products, critical for pharmaceutical applications [7]. Alternative routes include reductive amination of ¹³C₂-glyoxylic acid with ¹⁵N-aniline, though isotopic scrambling at C1 remains a challenge [7].
Table 1: Isotope Incorporation Methods for N-Phenylglycine-¹³C₂,¹⁵N
Strategy | Isotope-Labeled Reagents | Key Reaction | Isotopic Purity |
---|---|---|---|
Strecker Synthesis | H₂¹³C=O, K¹³CN, C₆H₅¹⁵NH₂ | Nucleophilic Addition/Hydrolysis | >99% ¹³C, >98% ¹⁵N |
Chemoenzymatic Resolution | Racemic ¹³C₂,¹⁵N-aminonitrile | Nitrilase Hydrolysis | >98% ee, >99% ¹³C/¹⁵N |
Reductive Amination | ¹³C₂-HOOC-CHO, C₆H₅¹⁵NH₂, NaBH₃CN | Reduction | 85–90% ¹³C (scrambling risk) |
Palladium catalysis enables direct C-H activation on the phenyl ring of N-Phenylglycine-¹³C₂,¹⁵N, facilitating site-selective derivatization without compromising isotopic integrity. Microchannel reactors are instrumental in this process, enhancing mass/heat transfer and enabling precise control over reaction kinetics [6]. Key applications include:
Reactions in continuous-flow microreactors achieve 85–92% yields within 10 minutes, compared to 6–12 hours in batch reactors. This efficiency minimizes isotopic dilution from solvent exchange or degradation [6].
Table 2: Palladium-Catalyzed Reactions of N-Phenylglycine-¹³C₂,¹⁵N
Reaction Type | Catalyst System | Conditions | Yield | Isotopic Fidelity |
---|---|---|---|---|
Arylation | Pd(OAc)₂/XPhos | Toluene, 100°C, 10 min | 92% | >99% ¹³C/¹⁵N |
Ortho-Acetoxylation | Pd(OAc)₂/Cu(OAc)₂ | AcOH, 80°C, 15 min | 85% | >98% ¹³C/¹⁵N |
Ortho-Bromination | PdCl₂/K₂S₂O₈ | DMF/H₂O, 60°C, 20 min | 88% | >99% ¹³C/¹⁵N |
Solution-phase synthesis remains the industrial standard for N-Phenylglycine-¹³C₂,¹⁵N, particularly through Bucherer-Bergs cyclization. This method involves condensing ¹⁵N-aniline, ¹³C₂-formaldehyde, and K¹³CN to form hydantoin intermediates, followed by alkaline hydrolysis (NaOH/KOH) [2] [6]. Advantages include scalability (>1 kg/batch) and straightforward purification via crystallization. However, it requires large volumes of organic solvents (toluene/ethanol), posing environmental concerns [6].
Solid-phase peptide synthesis (SPPS) employs resin-bound ¹⁵N-aniline derivatives (e.g., Wang resin). After coupling Fmoc-¹³C₂-glycine, the peptide is cleaved to yield N-Phenylglycine-¹³C₂,¹⁵N. While ideal for automated, tracer-scale synthesis (mg–g), SPPS suffers from low yields (60–75%) due to incomplete coupling or cleavage side reactions [7].
Table 3: Comparison of Synthetic Platforms for N-Phenylglycine-¹³C₂,¹⁵N
Parameter | Solution-Phase (Bucherer-Bergs) | Solid-Phase (SPPS) |
---|---|---|
Scale | Multi-kilogram | Milligram to gram |
Yield | 80–85% | 60–75% |
Purification | Crystallization (ethanol/water) | HPLC |
Isotopic Purity | >99% ¹³C, >98% ¹⁵N | 95–97% ¹³C/¹⁵N |
Solvent Waste | High (500 L/kg) | Low (<50 L/kg) |
Key Advantage | Cost-effective for bulk production | Amenable to automation |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0